molecular formula C26H52Si4 B14583119 (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) CAS No. 61349-55-1

(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane)

Cat. No.: B14583119
CAS No.: 61349-55-1
M. Wt: 477.0 g/mol
InChI Key: JAKCSISYVXLZDD-UHFFFAOYSA-N
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Description

(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a cyclotetradeca ring with multiple double bonds and trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) typically involves the cyclotetramerization of propargyl alcohol under nickel(0) catalysis. This reaction yields a D2 symmetric product, which is then further functionalized with trimethylsilane groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the cyclotetradeca ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon.

    Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) involves its interaction with various molecular targets. The compound’s double bonds and trimethylsilane groups allow it to participate in a range of chemical reactions, influencing molecular pathways and interactions. Specific pathways and targets would depend on the context of its application, such as in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is unique due to its combination of a cyclotetradeca ring with multiple double bonds and trimethylsilane groups

Properties

CAS No.

61349-55-1

Molecular Formula

C26H52Si4

Molecular Weight

477.0 g/mol

InChI

InChI=1S/C26H52Si4/c1-27(2,3)23-17-13-14-19-25(29(7,8)9)22-26(30(10,11)12)20-16-15-18-24(21-23)28(4,5)6/h13-20H2,1-12H3

InChI Key

JAKCSISYVXLZDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C=C(CCCCC(=C=C(CCCC1)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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